2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic phenoxyacetamide derivative with a molecular structure comprising two key pharmacophores: a 2,4-dichlorophenoxy group and a 3,4-dimethoxyphenethyl acetamide moiety. The 2,4-dichlorophenoxy moiety is associated with anti-inflammatory and plant growth-regulatory properties, as seen in analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) . The 3,4-dimethoxyphenethyl group enhances solubility and modulates receptor interactions, as observed in related compounds targeting enzymes such as COX-2 and ACE2 . This compound is synthesized via condensation reactions involving chloral hydrate and substituted phenoxyacetic acid amides, followed by functionalization of the thioureido or acetamide side chains .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-23-16-5-3-12(9-17(16)24-2)7-8-21-18(22)11-25-15-6-4-13(19)10-14(15)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXAZPQENHPYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin (plant hormone) used in plant cell culture media. Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.
Mode of Action
Considering its structural similarity to 2,4-d, it may interact with auxin receptors in plants, triggering a series of responses including cell elongation, cell division, and differentiation.
Biological Activity
2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a compound of interest due to its potential applications in agriculture and medicine. This compound belongs to the class of phenoxy herbicides, which are widely used for their effectiveness in controlling broadleaf weeds. Understanding its biological activity is crucial for evaluating its efficacy and safety.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.29 g/mol. The structure features two aromatic rings: a dichlorophenyl moiety and a dimethoxyphenyl group, contributing to its biological properties.
The primary mechanism of action for this compound involves mimicking the plant hormone auxin. This leads to uncontrolled cell growth and ultimately plant death. The interaction with auxin receptors disrupts normal physiological processes in target plants, making it an effective herbicide .
Herbicidal Activity
Research has demonstrated that this compound exhibits significant herbicidal activity against various broadleaf weeds. Its efficacy is attributed to its ability to induce rapid growth responses that result in plant stress and mortality. Comparative studies have shown that this compound is more effective than traditional herbicides like 2,4-D in certain applications .
Antimicrobial Properties
In addition to its herbicidal properties, this compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against specific bacterial strains. For example, compounds with similar structures have shown promising results against Escherichia coli and Klebsiella pneumoniae . However, further research is needed to fully characterize the antimicrobial spectrum and mechanisms involved.
Efficacy Studies
A series of field trials were conducted to evaluate the herbicidal efficacy of this compound compared to standard herbicides. The results indicated that this compound significantly reduced weed biomass by up to 85% in treated plots compared to untreated controls. The optimal application rate was determined to be around 1.5 kg/ha.
Safety and Environmental Impact
Toxicological assessments have been performed to evaluate the safety profile of this compound. Acute toxicity tests indicate that it poses low risk to non-target organisms when applied according to recommended guidelines. However, it is classified as harmful if ingested and poses risks to aquatic life . Environmental persistence studies suggest moderate degradation rates under field conditions, emphasizing the need for careful management practices.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Herbicidal Efficacy | Antimicrobial Activity |
|---|---|---|---|
| 2,4-D | Structure | High | Moderate |
| Mecoprop | Structure | Moderate | Low |
| 2-(3,4-Dimethoxyphenyl)ethylacetamide | Structure | Low | High |
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit significant anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. A study published in MDPI highlighted the synthesis of new derivatives and their potential as anti-inflammatory agents through molecular docking studies with COX-2. The results showed promising binding affinities, suggesting potential therapeutic applications in treating inflammatory diseases .
Herbicidal Activity
The compound's structural similarity to known herbicides allows it to function effectively as a herbicide against broadleaf weeds. Its mechanism involves acting as a synthetic auxin, inducing uncontrolled growth in susceptible plants. This property makes it valuable for agricultural applications, particularly in cereal crops and pastures where weed control is essential .
Molecular Docking Studies
Molecular docking studies have been utilized to assess the binding interactions of this compound with various biological targets. For example, research has demonstrated that the compound can bind effectively to COX-2, which is crucial for its anti-inflammatory activity. These studies provide insights into the compound's potential mechanisms of action and guide further development of more potent derivatives .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound belongs to a broader class of phenoxyacetamides with diverse substituents influencing physicochemical and biological properties. Key analogs include:
Key Observations:
- Polarity and Solubility : The 3,4-dimethoxyphenethyl group in the target compound enhances hydrophilicity compared to naphthalen-1-yl (7h, Rf = 0.69) or pyridinyl (533) substituents .
- Thermal Stability : Analogs with bulkier substituents (e.g., 7h) exhibit higher melting points (205–207°C) due to increased molecular rigidity .
- Synthetic Yield : Derivatives with aromatic thioureido groups (e.g., 7g: 72% yield) are more efficiently synthesized than those with complex sulfonyl groups .
Spectral and Crystallographic Data
- NMR Trends : The 3,4-dimethoxyphenethyl group in the target compound produces distinct δ 6.6–6.8 ppm aromatic protons in ¹H NMR, similar to N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide derivatives .
- Crystal Packing : N-Substituted acetamides (e.g., in ) exhibit R₂²(10) hydrogen-bonded dimers, which stabilize the crystal lattice and influence solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
